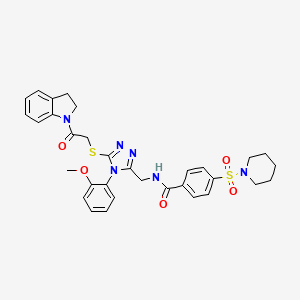

cIAP1 ligand 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cIAP1 ligand 1: is a compound that interacts with the cellular inhibitor of apoptosis protein 1 (cIAP1). This protein is part of the inhibitor of apoptosis protein family, which plays a crucial role in regulating cell death and survival. cIAP1 is involved in various cellular processes, including the regulation of apoptosis, cell cycle, and intracellular signal transduction .

作用机制

Target of Action

The primary target of cIAP1 ligand 1 is the cellular inhibitor of apoptosis 1 (cIAP1), a cell signaling regulator of the IAP family . cIAP1 is expressed in almost all tissues and is found in the cytoplasm, membrane, and/or nucleus of cells . It plays a crucial role in enabling cells to rapidly adapt to changing environmental conditions or intra- or extracellular stresses .

Mode of Action

This compound interacts with its target, cIAP1, through its E3-ubiquitin ligase activity . This interaction allows this compound to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it regulates innate immunity by controlling signaling pathways mediated by the tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . Additionally, this compound has been involved in the regulation of cell migration and in the control of transcriptional programs .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in human clinical trials. It exhibited linear pharmacokinetics over the dose range (0.049 to 1.48 mg/kg) tested . The mean plasma clearance in humans was 9 ± 3 mL/min/kg, and the volume of distribution was 0.6 ± 0.2 L/kg .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to promote degradation of cIAP1, induce activation of caspase-3/7, and lead to decreased viability of breast cancer cells without affecting normal mammary epithelial cells . Furthermore, it has been shown to have a central role in regulating NF-kB signaling and programmed cell death through the ubiquitylation of key components of TNF receptor complexes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, apoptotic stimuli can induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . Moreover, in dividing cells, cIAP1 is released into the cytosol early in mitosis, then reaccumulated in the nucleus in late anaphase and in telophase . These findings suggest that the cellular environment and cell cycle stage can significantly influence the action, efficacy, and stability of this compound.

生化分析

Biochemical Properties

cIAP1 ligand 1 interacts with various enzymes, proteins, and other biomolecules. It has the ability to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It regulates innate immunity by controlling signaling pathways mediated by tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its E3-ubiquitine ligase activity . It modifies signal transduction pathways by changing protein-protein interaction networks and stops signal transduction by promoting the degradation of critical components of signaling pathways .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the regulation of cell migration and in the control of transcriptional programs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This compound localizes almost exclusively to nuclei in cells . Apoptotic stimuli induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . In dividing cells, this compound is released into the cytosol early in mitosis, then reaccumulates in nuclei in late anaphase and in telophase .

准备方法

Synthetic Routes and Reaction Conditions: : The preparation of cIAP1 ligand 1 involves several steps. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step .

Industrial Production Methods: : Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and therapeutic applications.

化学反应分析

Types of Reactions: : cIAP1 ligand 1 undergoes various chemical reactions, including ubiquitination, which is a process where ubiquitin proteins are attached to a substrate protein. This reaction is crucial for the regulation of protein degradation within cells .

Common Reagents and Conditions: : The ubiquitination process involves the use of E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the target protein. This reaction typically occurs under physiological conditions within the cell .

Major Products Formed: : The primary product of the ubiquitination reaction involving this compound is the ubiquitinated form of the target protein, which is then recognized and degraded by the proteasome .

科学研究应用

Chemistry: : In chemistry, cIAP1 ligand 1 is used to study the ubiquitination process and the role of cIAP1 in protein degradation. This research helps in understanding the fundamental mechanisms of cellular regulation .

Biology: : In biological research, this compound is used to investigate the regulation of apoptosis and cell survival. It helps in identifying the pathways and molecular targets involved in these processes .

Medicine: : In medicine, this compound has potential therapeutic applications in cancer treatment. By targeting cIAP1, researchers aim to induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs that target the ubiquitin-proteasome system. This research is crucial for creating effective treatments for various diseases, including cancer .

相似化合物的比较

Similar Compounds: : Other compounds similar to cIAP1 ligand 1 include cellular inhibitor of apoptosis protein 2 (cIAP2) ligands and X-linked inhibitor of apoptosis protein (XIAP) ligands. These compounds also target proteins involved in the regulation of apoptosis and protein degradation .

Uniqueness: : this compound is unique in its specific targeting of cIAP1, which plays a distinct role in the regulation of apoptosis and cell survival. Unlike cIAP2 and XIAP ligands, this compound has a specific affinity for cIAP1, making it a valuable tool for studying the unique functions of this protein .

属性

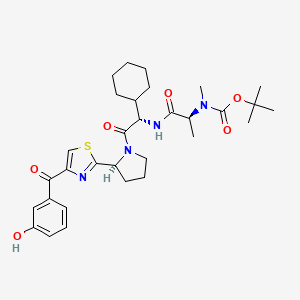

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXBMEKMIPOEMC-LQGLAIQGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2715070.png)

![N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide](/img/structure/B2715075.png)